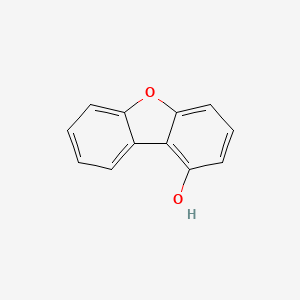

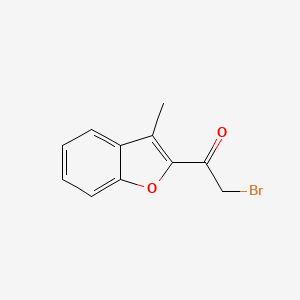

8-Hydroxy-5-nitroquinoline-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

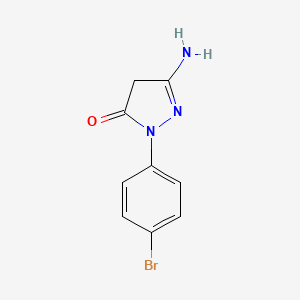

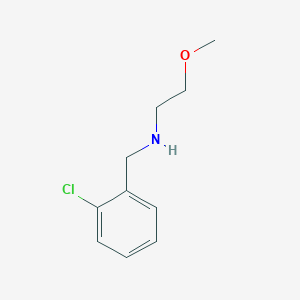

8-Hydroxy-5-nitroquinoline-2-carbaldehyde, also known as Nitroxoline, is an 8-hydroxyquinoline derivative that is more potent than the halogenated 8-hydroxyquinolines . It is an effective anti-microbial and anti-cancer agent .

Molecular Structure Analysis

8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability . The exact molecular structure of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is not clearly mentioned in the retrieved papers.Chemical Reactions Analysis

The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile is investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .Physical And Chemical Properties Analysis

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a molecular weight of 218.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its photosensitivity cannot be overlooked .Scientific Research Applications

Antimicrobial Agent

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been recognized for its antimicrobial properties . It is particularly effective against gram-negative bacilli, making it a valuable compound in the treatment of urinary tract infections . The compound’s ability to inhibit the growth of harmful microorganisms can be leveraged in developing new antimicrobial drugs, especially for resistant strains of bacteria.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects . This property is beneficial in the treatment of various inflammatory conditions, potentially including chronic diseases such as arthritis. Research into the exact mechanisms by which it reduces inflammation could lead to targeted therapies for acute and chronic inflammation .

Anticancer Activity

One of the most promising applications of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is its anticancer activity . Studies suggest that the nitro group within the compound can induce redox reactions that disrupt intracellular signaling, thereby inhibiting the growth of tumor cells. This opens up avenues for its use in cancer therapy, particularly in designing drugs that target specific cancer pathways .

Photosensitivity and Photochemistry

The photosensitive nature of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a significant area of study. Understanding its photochemistry, especially the excited state proton transfer in the triplet state, is crucial for improving drug design. This knowledge helps in minimizing side effects related to photosensitivity in drug candidates .

Treatment of Neurodegenerative Diseases

There is potential for the compound to be used in treating neurodegenerative diseases. Its pharmacological profile suggests that it may help in managing conditions like Alzheimer’s disease, although further research is needed to establish its efficacy and safety in this field .

Synthesis of Novel Chelating Agents

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been used in synthesizing novel chelating agents that are soluble in carbon dioxide (CO2). These agents can be applied in various industrial processes, including the purification of metals and in environmental remediation efforts to remove toxic metals from waste streams .

Safety And Hazards

properties

IUPAC Name |

8-hydroxy-5-nitroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRIPALSZTGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397565 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-5-nitroquinoline-2-carbaldehyde | |

CAS RN |

884497-63-6 |

Source

|

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)